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Compound of Interest

Compound Name: Lumateperone metabolite 1

Cat. No.: B12744762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involved in

the formation of lumateperone's active metabolites. It includes detailed experimental protocols,

quantitative data on metabolite formation and activity, and visualizations of the key biosynthetic

pathways and experimental workflows.

Introduction to Lumateperone Metabolism
Lumateperone is a novel second-generation antipsychotic that undergoes extensive

metabolism in the liver, resulting in the formation of over 20 metabolites.[1][2][3][4][5][6] The

biotransformation of lumateperone is complex, involving multiple enzymatic pathways, primarily

mediated by aldo-keto reductases (AKRs), cytochrome P450 (CYP) enzymes, and uridine 5'-

diphospho-glucuronosyltransferases (UGTs).[2][3][4][7][8][9] Several of these metabolites are

pharmacologically active and may contribute to the overall therapeutic effect and side-effect

profile of the drug.[8][10] The primary active metabolites identified are IC200131, the reduced

carbonyl metabolite, and IC200161 and IC200565, which are N-desmethylated metabolites.[5]

[7][8]

Metabolic Pathways of Lumateperone
The biosynthesis of lumateperone's active metabolites occurs through two main Phase I

metabolic pathways: ketone reduction and N-dealkylation. These are followed by Phase II

glucuronidation for detoxification and excretion.[1][7]
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Ketone Reduction (Primary Pathway in Humans): The butyrophenone side chain of

lumateperone undergoes reduction of the ketone group to form an alcohol, resulting in the

primary active metabolite, IC200131.[1][7][8] This reaction is catalyzed by various aldo-keto

reductase (AKR) isoforms, including AKR1C1, AKR1B10, and AKR1C4.[2][3][4][9]

N-Dealkylation: The N-demethylation of the piperazine ring is another significant metabolic

pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8][10] This

process leads to the formation of the active metabolites IC200161 and IC200565.[5][7][8][10]

Other CYP enzymes, such as CYP2C8 and CYP1A2, are also involved in lumateperone

metabolism.[2][3][4][9][11]

Phase II Glucuronidation: Both the parent drug, lumateperone, and its Phase I metabolites

undergo extensive Phase II metabolism through glucuronidation, which is considered a

major metabolic pathway in humans.[1][7] This process is catalyzed by multiple UGT

enzymes, including UGT1A1, UGT1A4, and UGT2B15, rendering the compounds more

water-soluble for excretion.[1][2][3][4][7][9] After a single radiolabeled dose, glucuronidated

metabolites accounted for approximately 51% of the total plasma radioactivity.[2][3][4][7]
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Caption: Metabolic pathways of lumateperone to its active metabolites.

Quantitative Data on Lumateperone and its
Metabolites
The following tables summarize key quantitative data related to lumateperone and its active

metabolites.

Table 1: Pharmacokinetic Parameters of Lumateperone
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Parameter Value Reference(s)

Tmax (Time to Peak Plasma

Concentration)
1-2 hours [3][4][9][10]

Terminal Elimination Half-life ~18 hours [3][9][12]

Absolute Bioavailability ~4.4% [2][3][4][6]

Plasma Protein Binding 97.4% [2][3][4][8]

Volume of Distribution

(Intravenous)
~4.1 L/kg [2][3][4][8]

Table 2: Enzymes Involved in Lumateperone Metabolism

Metabolic Pathway Enzyme(s) Reference(s)

Ketone Reduction AKR1C1, AKR1B10, AKR1C4 [2][3][4][9]

N-Dealkylation CYP3A4, CYP2C8, CYP1A2 [2][3][4][8][9][10][11]

Glucuronidation UGT1A1, UGT1A4, UGT2B15 [1][2][3][4][9]

Table 3: Relative Exposure and Activity of Active Metabolites
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Metabolite
Formation
Pathway

Relative
Exposure (in
vivo, rats)

Pharmacologic
al Activity

Reference(s)

IC200131
Ketone

Reduction

At limit of

quantification in

brain

Active, binding

profile

comparable to

lumateperone

[8][10][13]

IC200161 (M3) N-Dealkylation

~1.5-fold higher

than

lumateperone in

plasma

Active, binding

profile

comparable to

lumateperone

[8][10][13][14]

IC200565 N-Dealkylation Not specified

Active, similar

mechanism to

lumateperone

[5][7][8][10]

Experimental Protocols for Metabolite Identification
and Profiling
The characterization of lumateperone's metabolic profile has been achieved through a

combination of in vitro and in vivo studies.

A. In Vitro Metabolic Profiling using Liver Microsomes

Objective: To identify the metabolites of lumateperone and the enzymes responsible for their

formation in a controlled environment.

Methodology:

Incubation: Lumateperone is incubated with liver microsomes from various species (e.g.,

human, rat, dog) to assess interspecies differences in metabolism.[1][14]

Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic

activity, such as NADPH for CYP450 enzymes and UDPGA for UGT enzymes.
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Reaction Termination: The metabolic reactions are quenched at specific time points,

typically by adding a cold organic solvent like acetonitrile.

Sample Preparation: The samples are centrifuged to precipitate proteins, and the

supernatant containing the parent drug and metabolites is collected for analysis.

Analytical Method: The supernatant is analyzed using high-performance liquid

chromatography coupled with high-resolution mass spectrometry (e.g., UPLC-Q Exactive

Orbitrap HRMS) to separate, identify, and structurally elucidate the metabolites based on

their mass-to-charge ratio and fragmentation patterns.[14]

Enzyme Phenotyping: To identify the specific enzymes involved, recombinant human CYP

or UGT enzymes are used in separate incubations, or specific chemical inhibitors are co-

incubated with lumateperone and liver microsomes.

B. In Vivo Pharmacokinetic and Metabolite Profiling in Animal Models

Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of

lumateperone and identify the metabolites present in a living system.

Methodology:

Animal Model: Typically, rats are used for these studies.[14]

Drug Administration: Lumateperone is administered to the rats, often both orally and

intravenously, to determine pharmacokinetic parameters like bioavailability.[14]

Sample Collection: Blood samples are collected at various time points post-administration.

Plasma is separated from the blood samples.

Sample Preparation: Plasma samples are prepared for analysis, often involving protein

precipitation followed by solid-phase or liquid-liquid extraction to concentrate the analytes

and remove interfering substances.

Analytical Method: The processed plasma samples are analyzed using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[14] This technique
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provides high sensitivity and selectivity for quantifying lumateperone and its key

metabolites (e.g., M3/IC200161).[14]

In Vitro Studies In Vivo Studies
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Caption: Workflow for lumateperone metabolite identification and profiling.

Conclusion
The biosynthesis of lumateperone's active metabolites is a multifaceted process involving

several key enzymatic pathways, primarily ketone reduction and N-dealkylation. The resulting

active metabolites, particularly IC200131 and IC200161, exhibit pharmacological profiles

similar to the parent compound and likely contribute to its overall clinical efficacy. A thorough

understanding of these metabolic pathways, supported by robust in vitro and in vivo

experimental data, is crucial for predicting drug-drug interactions, understanding inter-individual

variability in response, and ensuring the safe and effective use of lumateperone in clinical

practice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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